N-(2-hydroxy-2-methylpropyl)acetamide
Overview
Description
N-(2-hydroxy-2-methylpropyl)acetamide: is an organic compound with the molecular formula C6H13NO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-hydroxy-2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 1-Amino-2-methylpropan-2-ol and Acetic Acid:
Industrial Production Methods:
- Industrial production of N-(2-hydroxy-2-methylpropyl)acetamide generally follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-hydroxy-2-methylpropyl)acetamide can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
- N-(2-hydroxy-2-methylpropyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology:
- In biological research, this compound is used to study enzyme interactions and metabolic pathways. It acts as a substrate for certain enzymes, helping researchers understand enzyme kinetics and mechanisms.
Medicine:
- The compound has potential applications in drug development. It is investigated for its pharmacological properties and potential therapeutic effects.
Industry:
- This compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
N-(2-hydroxyethyl)acetamide: Similar in structure but with an ethyl group instead of a methyl group.
N-(2-hydroxypropyl)acetamide: Similar but with a propyl group.
N-(2-hydroxy-2-methylpropyl)formamide: Similar but with a formamide group instead of an acetamide group.
Uniqueness:
- N-(2-hydroxy-2-methylpropyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-hydroxy-2-methylpropyl group enhances its solubility and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-hydroxy-2-methylpropyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(8)7-4-6(2,3)9/h9H,4H2,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRIOLGATYDLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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